Ethyl [2-(4-chlorophenoxy)phenyl]carbamate

Catalog No.
S1486100
CAS No.
31879-60-4
M.F
C15H14ClNO3
M. Wt
291.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl [2-(4-chlorophenoxy)phenyl]carbamate

CAS Number

31879-60-4

Product Name

Ethyl [2-(4-chlorophenoxy)phenyl]carbamate

IUPAC Name

ethyl N-[2-(4-chlorophenoxy)phenyl]carbamate

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

InChI

InChI=1S/C15H14ClNO3/c1-2-19-15(18)17-13-5-3-4-6-14(13)20-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H,17,18)

InChI Key

IFCZXPPVLLYTEC-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC=CC=C1OC2=CC=C(C=C2)Cl

Synonyms

2-(4-Chlorophenoxy)phenyl]carbamic Acid Ethyl Ester; o-(p-Chlorophenoxy)carbanilic Acid Ethyl Ester;

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1OC2=CC=C(C=C2)Cl

Ethyl [2-(4-chlorophenoxy)phenyl]carbamate is a substituted carbanilate derivative, recognized primarily as a crucial, well-defined intermediate in the synthesis of bioactive tricyclic compounds. Its principal established application is as a direct precursor in the production of dibenz[b,f][1,4]oxazepine-based antidepressant pharmaceuticals, such as Amoxapine. [1] The structure combines a 2-(4-chlorophenoxy)aniline core with an ethyl carbamate functional group, which serves as a stable and reactive handle for subsequent intramolecular cyclization reactions essential for forming the final tricyclic scaffold.

Substituting Ethyl [2-(4-chlorophenoxy)phenyl]carbamate with seemingly similar alternatives introduces significant process and endpoint risks in pharmaceutical synthesis. Using the parent amine, 2-(4-chlorophenoxy)aniline, requires an additional, separate carbamoylation step, introducing process variability, potential impurities, and the handling of hazardous reagents like ethyl chloroformate. Opting for the non-chlorinated analog, Ethyl [2-(phenoxy)phenyl]carbamate, is not a viable option as the 4-chloro substituent is a critical pharmacophore element for the target API's biological activity and metabolic profile. [1] Therefore, for reproducible synthesis of the intended chloro-substituted dibenzoxazepine target, this specific, pre-functionalized intermediate is required to ensure pathway efficiency and final product integrity.

Direct Precursor Suitability for Tricyclic Antidepressant Synthesis

This compound is explicitly identified as a key intermediate for the synthesis of 2-chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][1,4]oxazepine, a close analog and synthetic precursor to the antidepressant Amoxapine. [1] Procuring this specific carbamate provides a stable, characterized starting material that directly enters the critical intramolecular cyclization step. This contrasts with starting from the parent amine, 2-(4-chlorophenoxy)aniline, which would necessitate a separate, precedent carbamoylation reaction step, adding process time, potential yield loss, and the need for additional purification and quality control.

Evidence DimensionProcess Efficiency
Target Compound DataA single, stable intermediate ready for the key cyclization reaction.
Comparator Or BaselineA two-step process: 1) Carbamoylation of 2-(4-chlorophenoxy)aniline, followed by 2) Cyclization.
Quantified DifferenceReduces the synthetic pathway by one full reaction and purification cycle.
ConditionsSynthesis of dibenz[b,f][1,4]oxazepine core structures.

For process development and scale-up, using this pre-made intermediate simplifies the workflow, improves reproducibility, and reduces the number of unit operations required to reach the target API.

Structural Requirement of the 4-Chloro Substituent for Biological Activity

The 4-chloro substituent on the phenoxy ring is a non-negotiable structural feature for the synthesis of Amoxapine and related APIs. Halogenation, particularly with chlorine, is a cornerstone of modern drug design used to modulate key ADME (absorption, distribution, metabolism, and excretion) properties. It often enhances metabolic stability by blocking sites of oxidative metabolism and increases lipophilicity, which can improve membrane permeability and target binding affinity. [1] Substituting with the non-chlorinated analog would result in a fundamentally different compound with an altered pharmacological and pharmacokinetic profile, failing to meet the therapeutic objective.

Evidence DimensionPharmacological Relevance
Target Compound DataContains the 4-chloro-phenoxy moiety required for the target API's established biological activity.
Comparator Or BaselineEthyl [2-(phenoxy)phenyl]carbamate (non-chlorinated analog).
Quantified DifferenceQualitative but critical: Presence vs. Absence of a key pharmacophore element.
ConditionsGeneral principles of medicinal chemistry and structure-activity relationships for CNS-active agents.

Procurement of this exact compound is mandatory for synthesizing the correct, biologically active target molecule; the non-chlorinated version is not a scientifically valid substitute.

Enhanced Handling and Stability of the Carbamate Form vs. Parent Aniline

Aniline derivatives, such as the parent amine 2-(4-chlorophenoxy)aniline, are often susceptible to aerial oxidation, which can lead to discoloration and the formation of complex impurities over time, potentially impacting the yield and purity of subsequent reactions. Conversion to the ethyl carbamate 'protects' the amine functionality. Carbamates are generally more crystalline, less volatile, and significantly more stable solids compared to their parent anilines. This improved stability simplifies storage, handling, and accurate dispensing, particularly in scaled-up manufacturing processes where material consistency is paramount.

Evidence DimensionMaterial Stability and Handling
Target Compound DataSolid carbamate form with typically higher stability against oxidation.
Comparator Or BaselineParent amine, 2-(4-chlorophenoxy)aniline, which is more prone to degradation.
Quantified DifferenceQualitative improvement in shelf-life and handling characteristics, reducing impurity formation.
ConditionsLong-term storage and routine laboratory/industrial handling.

Procuring the carbamate form reduces the risk of starting material degradation, leading to more consistent reaction outcomes and minimizing the need for re-purification of the precursor before use.

Streamlined Synthesis of Amoxapine and Related Dibenzoxazepine APIs

This compound is the right choice for research, development, or manufacturing campaigns targeting Amoxapine or other 2-chloro-dibenzoxazepine derivatives. Its use eliminates the initial carbamoylation step, directly feeding into the key cyclization reaction, thereby saving time and improving process reliability. [1]

Process Development and Scale-Up Operations

For chemists transitioning from laboratory-scale to pilot or full-scale production, procuring this well-defined intermediate is more efficient than developing, validating, and executing a two-step process from the parent amine. Its superior stability and handling properties reduce the risk of batch-to-batch variability associated with precursor degradation.

Library Synthesis for Medicinal Chemistry Programs

As a stable building block containing the medicinally relevant 2-(4-chlorophenoxy)aniline scaffold, this compound is an excellent starting point for creating libraries of novel tricyclic analogs. The carbamate group can be leveraged for various cyclization strategies or modified to explore structure-activity relationships around the dibenzoxazepine core.

XLogP3

3.8

Wikipedia

Ethyl [2-(4-chlorophenoxy)phenyl]carbamate

Dates

Last modified: 08-15-2023

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